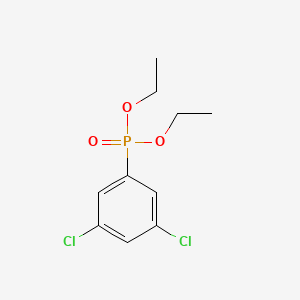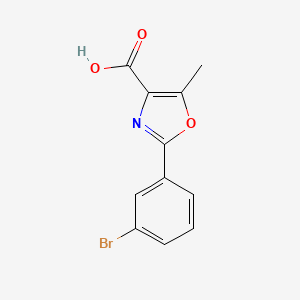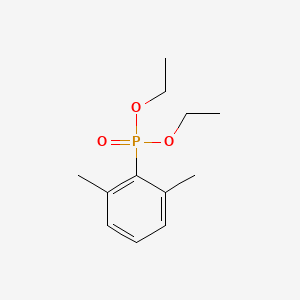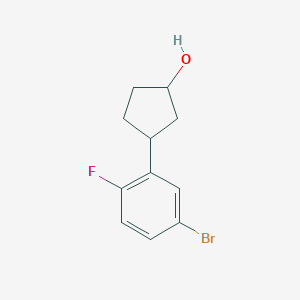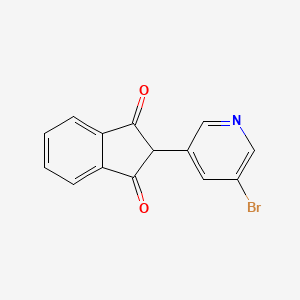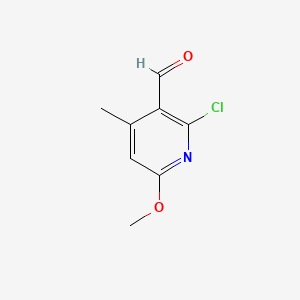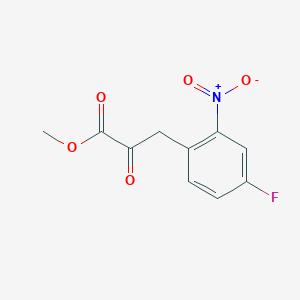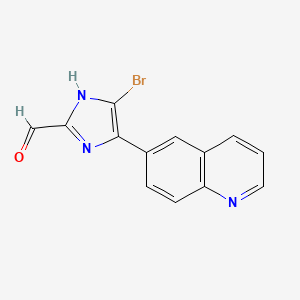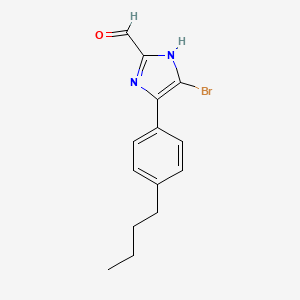
(Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group, a chlorine atom, and a hydroxyl group attached to a butenyl chain. This compound is of interest in organic synthesis and medicinal chemistry due to its functional groups, which allow for various chemical transformations and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl dicarbonate (Boc anhydride) to protect the amino group, followed by chlorination and hydroxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance efficiency and productivity. The use of solid acid catalysts can facilitate the deprotection of the Boc group, allowing for the synthesis of various derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The chlorine atom can be reduced to form a hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted butenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol involves its functional groups:
Boc Group: Protects the amino group, allowing for selective reactions at other sites.
Chlorine Atom: Acts as a leaving group in substitution reactions.
Hydroxyl Group: Participates in hydrogen bonding and can be modified through oxidation or reduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-4-(Fmoc-amino)-2-chloro-2-buten-1-ol: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
(Z)-4-(Cbz-amino)-2-chloro-2-buten-1-ol: Contains a carbobenzoxy (Cbz) protecting group.
Uniqueness
(Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol is unique due to its Boc protecting group, which offers stability under acidic conditions and can be easily removed under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are required .
Eigenschaften
Molekularformel |
C9H16ClNO3 |
|---|---|
Molekulargewicht |
221.68 g/mol |
IUPAC-Name |
tert-butyl N-(3-chloro-4-hydroxybut-2-enyl)carbamate |
InChI |
InChI=1S/C9H16ClNO3/c1-9(2,3)14-8(13)11-5-4-7(10)6-12/h4,12H,5-6H2,1-3H3,(H,11,13) |
InChI-Schlüssel |
AANTZLQUBXOJCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC=C(CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



